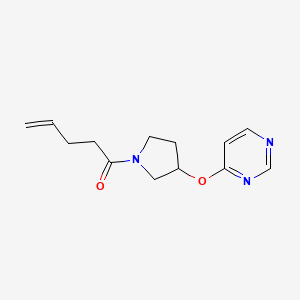

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-2-3-4-13(17)16-8-6-11(9-16)18-12-5-7-14-10-15-12/h2,5,7,10-11H,1,3-4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTSYBJVGFHBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Hydroxypyrrolidine

3-Hydroxypyrrolidine is synthesized via:

Etherification via Nucleophilic Substitution

The hydroxyl group of 3-hydroxypyrrolidine is converted to a leaving group (e.g., tosylate or mesylate) and displaced by pyrimidin-4-ol:

Tosylation :

Substitution with Pyrimidin-4-ol :

Yield : 65–75% after recrystallization from ethanol/diethyl ether.

Alkylation of Pyrrolidine Nitrogen with Pent-4-en-1-one

Synthesis of α-Bromopentanone Derivative

The pent-4-en-1-one chain is introduced via alkylation using 5-bromopent-4-en-2-one :

N-Alkylation of 3-(Pyrimidin-4-yloxy)pyrrolidine

The pyrrolidine nitrogen is alkylated with 5-bromopent-4-en-2-one:

- Reaction Protocol :

- Purification :

Alternative Synthetic Routes and Optimization

One-Pot Tandem Alkylation-Etherification

To streamline synthesis, a one-pot approach may be employed:

Catalytic Enhancements

- Phase-Transfer Catalysis :

- Microwave-Assisted Synthesis :

Analytical Characterization and Quality Control

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$_3$$):

- IR (KBr) :

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

- Melting Point : 112–114°C (recrystallized from ethanol).

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one has been investigated for its potential as a therapeutic agent in treating various diseases, particularly in oncology. Research indicates that compounds with similar structures exhibit promising anticancer activities, suggesting that this compound may also possess such properties.

Table 1: Anticancer Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potential enzyme inhibition |

| Veliparib | 4 | PARP inhibition |

| Olaparib | 15 | PARP inhibition |

Antimicrobial Properties

The compound is being studied for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.

Neurological Applications

Research into pyrrolidine derivatives has shown potential neuroprotective effects. The structural characteristics of this compound may allow it to interact with neurotransmitter systems, offering possibilities for treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the applications of similar compounds in various therapeutic areas:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine-based compounds exhibited significant anticancer activity through PARP enzyme inhibition, which is crucial in DNA repair mechanisms. The study found that certain derivatives had IC50 values comparable to established treatments like Veliparib, indicating the potential for developing new therapies based on this class of compounds .

Case Study 2: Antimicrobial Efficacy

Research published in PLOS ONE explored the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains. The findings suggested that modifications to the pyrrolidine ring could enhance antimicrobial activity, supporting further investigation into compounds like this compound .

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of key structural analogs, focusing on molecular features, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Pyrimidines are common in pharmaceuticals (e.g., antimetabolites), suggesting possible bioactivity . The furan analog () lacks nitrogen but contains an oxygen atom, making it less basic and more prone to electrophilic substitution .

Synthetic Routes :

- The target compound likely follows a protocol similar to ’s 1h , where a chloride precursor undergoes nucleophilic substitution with a pyrrolidine derivative . The pyrimidin-4-yloxy group may be introduced via coupling reactions, as seen in pyridine analogs () .

Physicochemical and Functional Differences

- Solubility and Reactivity: The pyrimidine analog’s higher polarity compared to pyridine or furan derivatives may improve aqueous solubility but reduce lipid membrane permeability. The α,β-unsaturated ketone (enone) moiety in all analogs enables Michael addition or cycloaddition reactions, useful in further functionalization .

Biological Implications :

- Pyrimidine-containing compounds often exhibit antiviral or anticancer properties, whereas pyridine derivatives are common in kinase inhibitors. The target compound’s bioactivity (if any) may differ significantly from its analogs due to these electronic and structural variations .

Biological Activity

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrimidinyl group linked to a pyrrolidine moiety and an enone structure. The general structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through apoptosis induction.

- Antimicrobial Properties : The compound has shown potential against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, impacting metabolic pathways.

The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that it may interact with cellular signaling pathways involved in cell proliferation and survival.

Case Studies

A study evaluated the compound's effect on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as a therapeutic agent against these cancers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| A549 | 18 | Cell cycle arrest |

Antimicrobial Properties

The compound has been tested against several bacterial strains, showing promising results. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Enzyme Inhibition

In vitro studies have indicated that this compound may inhibit specific enzymes involved in cancer metabolism and bacterial growth.

Example:

The compound was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria.

Q & A

Q. What metabolomics approaches are suitable for identifying degradation pathways?

- Answer : High-resolution LC-MS-based untargeted metabolomics can detect phase I/II metabolites. Isotope labeling (e.g., ¹⁴C) tracks metabolic fate in hepatocytes. Molecular networking (e.g., GNPS platform) maps biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.